![molecular formula C26H26FN5O5 B2898914 ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1358671-82-5](/img/no-structure.png)
ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each targeting a different part of the molecule. For example, the pyrazolopyrimidinone core might be formed through a series of condensation and cyclization reactions, while the ester and amide groups could be introduced through substitution reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the ester and amide groups might be susceptible to hydrolysis, while the pyrazolopyrimidinone ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make it relatively soluble in polar solvents, while the aromatic rings could contribute to its stability and rigidity .Future Directions
The study and application of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future work could involve exploring the synthesis, properties, and potential applications of this and similar compounds .
properties
CAS RN |
1358671-82-5 |
---|---|
Product Name |
ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate |
Molecular Formula |
C26H26FN5O5 |
Molecular Weight |
507.522 |
IUPAC Name |
ethyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-9-11-19(27)12-10-17)15-21(33)28-20-8-6-7-18(13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33) |
InChI Key |
UKQSNLALTWOWPZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
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